molecular formula C11H7N3O B2447492 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile CAS No. 1003017-90-0

4-(4-formyl-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B2447492
CAS No.: 1003017-90-0
M. Wt: 197.197
InChI Key: KBPVXCZCKMUARN-UHFFFAOYSA-N
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Description

4-(4-formyl-1H-pyrazol-3-yl)benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a formyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety. The unique structure of this compound makes it a valuable compound in various fields of study, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile typically involves the reaction of 4-formylpyrazole with benzonitrile under specific conditions. One common method involves the use of a Vilsmeier-Haack reagent, which facilitates the formylation of the pyrazole ring. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as phosphorus oxychloride (POCl3). The reaction mixture is then heated to a specific temperature to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to enhance yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of automated reactors and advanced analytical techniques can further streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-formyl-1H-pyrazol-3-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(4-carboxy-1H-pyrazol-5-yl)benzonitrile.

    Reduction: 4-(4-hydroxymethyl-1H-pyrazol-5-yl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-formyl-1H-pyrazol-3-yl)benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-1-yl)benzonitrile
  • 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
  • 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile

Uniqueness

Compared to similar compounds, this compound is unique due to the specific positioning of the formyl group on the pyrazole ring. This structural feature can influence its reactivity and the types of interactions it can engage in, making it a valuable compound for targeted research applications. Additionally, the presence of both the formyl and nitrile groups provides multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

4-(4-formyl-1H-pyrazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPVXCZCKMUARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003017-90-0
Record name 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile
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